2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
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Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications
In Silico Prediction and Biological Investigation
- A study focused on synthesizing a variety of compounds, including those related to the queried chemical structure, for in silico ADME prediction properties, and in vitro antibacterial, antifungal, and antimycobacterial activities. These compounds demonstrated good to moderate activity against bacterial strains, with some showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis indicated excellent drug-likeness properties of these synthesized compounds (Pandya et al., 2019).
Antimycobacterial Agents
- Another study involved the synthesis of novel pyrrole analogs evaluated for antimycobacterial activities. Certain compounds in this study displayed promising anti-tubercular activity and were also assessed for cytotoxic activity against mammalian cell lines. These compounds exhibited anti-tubercular activity at non-cytotoxic concentrations (Joshi et al., 2017).
Antitumor Activity
- Research on the synthesis of acetamide, pyrrole, and other derivatives containing biologically active moieties explored their potential antitumor activities. Some synthesized compounds were found to be more effective than the reference drug, doxorubicin, in inhibiting cell proliferation in various cancer cell lines (Alqasoumi et al., 2009).
Antibacterial Agents
- A study involved synthesizing derivatives with the acetamide structure for antibacterial activity. These compounds were found to have significant activity against bacterial strains, indicating their potential as antibacterial agents (Ramalingam et al., 2019).
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3,4-dimethylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-6-17(10-16(15)2)12-25-22(29)13-28-9-3-4-19(28)24-26-23(27-32-24)18-7-8-20-21(11-18)31-14-30-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPDFLIIGHION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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